molecular formula C10H12O B089865 Cuminaldehyde CAS No. 122-03-2

Cuminaldehyde

Cat. No. B089865
CAS RN: 122-03-2
M. Wt: 148.2 g/mol
InChI Key: WTWBUQJHJGUZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cuminaldehyde can be synthesized through the direct electrochemical oxidation of p-isopropyltoluene (p-cymene) in a methanolic medium, producing p-isopropylbenzaldehyde (p-cuminal) as the primary product. This process involves several parameters, including solvent type, supporting electrolyte, anode material, cymene concentration, current density, and temperature, which significantly influence the yield and selectivity of cuminaldehyde. Optimal conditions lead to a high conversion rate of p-cymene to cuminaldehyde, highlighting the efficiency of electrochemical methods in its synthesis (Vaudano & Tissot, 2001).

Molecular Structure Analysis

The interaction of cuminaldehyde with proteins and its binding mechanisms have been elucidated through spectroscopic and molecular modeling methods. Studies involving bovine serum albumin (BSA) have shown that cuminaldehyde forms a complex with BSA through static quenching mechanisms, involving hydrophobic forces and hydrogen bonding. Molecular docking simulations further confirmed the stability of the BSA-cuminaldehyde complex, indicating that the molecular structure of cuminaldehyde allows for significant biological interactions (Ali et al., 2023).

Chemical Reactions and Properties

Cuminaldehyde exhibits potent inhibitory activities against enzymes such as aldose reductase and α-glucosidase, which are involved in diabetic complications, suggesting its potential as a therapeutic agent for managing diabetes. The compound's inhibitory effect is attributed to its molecular structure, which allows it to interact effectively with the active sites of these enzymes, demonstrating its significant biological activity (Lee, 2005).

Physical Properties Analysis

The physical properties of cuminaldehyde, such as solubility, stability, and interaction with other molecules, have been extensively studied. For instance, the formation of an inclusion complex with 2-hydroxypropyl-β-cyclodextrin enhances its water solubility, thermal stability, and antibacterial activities, showcasing the versatility of cuminaldehyde in various applications (Cui, Siva, & Lin, 2019).

Chemical Properties Analysis

Cuminaldehyde's chemical properties enable it to participate in various biological and chemical reactions. Its role as a natural aldehyde allows it to induce oxidative stress-mediated damage and death in parasitic worms, highlighting its potential as a natural antihelminthic molecule. Additionally, its ability to potentiate the antimicrobial actions of antibiotics against common pathogens further underscores its value in enhancing the efficacy of existing therapeutic agents (Goel, Singla, & Choudhury, 2020).

Scientific Research Applications

  • Tyrosinase Inhibition and Effects on Melanoma : Cuminaldehyde is a potent inhibitor of mushroom tyrosinase, an enzyme involved in melanin formation, suggesting its potential use in treating hyperpigmentation disorders. It has shown to suppress melanin formation in murine B16-F10 melanoma cells, although this effect was not observed in human A375 melanoma cells (Kubo & Kinst-Hori, 1998); (Nitoda et al., 2008).

  • Antidiabetic Properties : Cuminaldehyde exhibits inhibitory activity against aldose reductase and α-glucosidase, enzymes linked to diabetic complications, suggesting its potential as an antidiabetic agent (Lee, 2005).

  • Analgesic and Anti-inflammatory Effects : It has shown antinociceptive and antineuropathic effects in various pain models, including formalin-induced nociception. These effects are mediated through opioid receptors and the L-arginine/NO/cGMP pathway, and it modulates immune response by affecting inflammatory cytokines (Koohsari et al., 2020).

  • Antimicrobial and Antifungal Properties : Cuminaldehyde enhances the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli, and exhibits potent antifungal activities against Candida species. It also inhibits biofilm formation, suggesting its potential as an adjuvant in treating infections (Monteiro-Neto et al., 2020); (Joseph & Mahapatra, 2018).

  • Anticancer Activities : Studies demonstrate cuminaldehyde's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including colorectal adenocarcinoma and lung adenocarcinoma cells. It targets topoisomerases and has anti-telomerase activities, suggesting its potential as a chemotherapeutic agent (Tsai et al., 2016).

  • Neuroprotective Effects : It exhibits neuroprotective effects in aging models, enhancing spatial learning and memory, and modulating gene expression related to neurotrophic factors. This suggests its potential in treating neurodegenerative diseases (Omari et al., 2021).

  • Biomedical Applications : Cuminaldehyde has been used in the development of gelled-oil nanoparticles and electrospun fibers for potential food and therapeutic applications, demonstrating its versatility in biomedical engineering (Hajjari et al., 2021).

Safety And Hazards

Cuminaldehyde is classified as a combustible liquid . It is harmful if swallowed and causes skin irritation . It also causes serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWBUQJHJGUZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021974
Record name 4-Isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour
Record name Benzaldehyde, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cuminaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cuminaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002214
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cuminaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

235.5 °C
Record name Cuminaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002214
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Cuminaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002214
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cuminaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.973-0.981
Record name Cuminaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cuminaldehyde

CAS RN

122-03-2
Record name Cuminaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cuminaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cuminaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUMINALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0893NC35F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cuminaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002214
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 0.5 g (1.96 mmol) (2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone, 0.85 ml (9.8 mmol) dibromoethane and 0.67 ml (3.9 mmol) N-ethyl-diisopropylamine in 3 ml dioxane is heated to 100° for 5 d. After extraction with water/dichloromethane the crude product is purified by flash chromatography using a gradient going from hexanes to hexanes/ethyl acetate 7:1 to yield (3,4-dihydro-2.H.-benzo[1,4]oxazin-5-yl)-(4-isopropyl-phenyl)-methanone.
Name
(2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cuminaldehyde
Reactant of Route 2
Cuminaldehyde
Reactant of Route 3
Cuminaldehyde
Reactant of Route 4
Reactant of Route 4
Cuminaldehyde
Reactant of Route 5
Reactant of Route 5
Cuminaldehyde
Reactant of Route 6
Reactant of Route 6
Cuminaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.